molecular formula C26H50O3 B14413847 3-Hydroxy-1-oxacycloheptacosan-2-one CAS No. 81155-71-7

3-Hydroxy-1-oxacycloheptacosan-2-one

Cat. No.: B14413847
CAS No.: 81155-71-7
M. Wt: 410.7 g/mol
InChI Key: NSVRRHNSGWFLQQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-oxacycloheptacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-oxacycloheptacosan-2-one typically involves the cyclization of a suitable precursor under controlled conditions. One common method involves the use of a hydroxy acid, which undergoes intramolecular esterification to form the lactone ring. The reaction conditions often include the use of a dehydrating agent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-oxacycloheptacosan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the lactone ring may produce a diol.

Scientific Research Applications

3-Hydroxy-1-oxacycloheptacosan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-1-oxacycloheptacosan-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and lactone ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-oxacyclohexan-2-one: A similar compound with a smaller ring size.

    3-Hydroxy-1-oxacyclooctan-2-one: Another similar compound with a larger ring size.

Uniqueness

3-Hydroxy-1-oxacycloheptacosan-2-one is unique due to its specific ring size and the presence of both a hydroxyl group and a lactone ring. This combination of features gives it distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

81155-71-7

Molecular Formula

C26H50O3

Molecular Weight

410.7 g/mol

IUPAC Name

3-hydroxy-oxacycloheptacosan-2-one

InChI

InChI=1S/C26H50O3/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-29-26(25)28/h25,27H,1-24H2

InChI Key

NSVRRHNSGWFLQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCCOC(=O)C(CCCCCCCCCCC1)O

Origin of Product

United States

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